molecular formula C19H20F3NO3 B2656795 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide CAS No. 1396799-21-5

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2656795
CAS No.: 1396799-21-5
M. Wt: 367.368
InChI Key: BJQHKCYXTXNEAJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the 2-position of the benzoyl ring and a complex N-substituent. The substituent includes a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain, which introduces both hydrophilic (hydroxy group) and lipophilic (methoxyphenyl, methyl) properties.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-18(25,11-13-7-9-14(26-2)10-8-13)12-23-17(24)15-5-3-4-6-16(15)19(20,21)22/h3-10,25H,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQHKCYXTXNEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of benzamides often involves high-temperature reactions (above 180°C) between carboxylic acids and amines . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized benzamides.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzamide Derivatives

Compound Name Benzoyl Substituent N-Substituent Key Functional Groups
Target Compound 2-(trifluoromethyl) 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl CF₃, OH, OCH₃, CH₃
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) 2-(trifluoromethyl) 3-isopropoxyphenyl CF₃, OCH(CH₃)₂
4-(2-Methoxyphenoxy)benzoic Acid (25b) 4-phenoxy (2-methoxy) N/A (carboxylic acid) OCH₃, COOH
N-(4-methoxyphenyl)-4-(naphthalen-1-yloxymethyl)benzamide 4-(naphthyloxymethyl) 4-methoxyphenyl OCH₃, naphthyl ether

Key Observations :

  • Trifluoromethyl Group: The target compound and flutolanil share a 2-CF₃ group, which is known to enhance metabolic stability and lipophilicity in agrochemicals .
  • Methoxy Groups : Both the target and compound 25b incorporate methoxy groups, but their positions (para in the target vs. ortho in 25b) may lead to divergent electronic effects on the aromatic ring.

Key Observations :

  • The target compound’s synthesis likely parallels flutolanil’s, utilizing amide bond formation between a benzoyl derivative and a substituted amine. However, the hydroxy group in the N-substituent may require protective group strategies .
  • Triazole derivatives employ cyclization and tautomerization steps absent in benzamide synthesis, highlighting divergent approaches to heterocyclic vs. amide-based structures.

Spectral and Physicochemical Properties

Table 3: Spectral Data for Comparative Analysis

Compound Type IR Features (cm⁻¹) ¹H-NMR Signatures Evidence Source
Target Compound (hypothetical) νC=O ~1660–1680; νOH ~3150–3400 δ 7.5–8.5 (aromatic), δ 1.2–1.5 (CH₃)
Hydrazinecarbothioamides νC=S 1243–1258; νC=O 1663–1682 NH protons ~10–12 ppm
Triazole Derivatives νC=S 1247–1255; νNH 3278–3414 Thione tautomer confirmed by absence of S-H
Flutolanil νC=O ~1680; νC-O (ether) ~1250 Isopropoxy CH₃ ~1.3 ppm

Key Observations :

  • The target compound’s IR spectrum would likely show a strong C=O stretch (~1660–1680 cm⁻¹) similar to hydrazinecarbothioamides , with additional OH stretching (~3150–3400 cm⁻¹).
  • Flutolanil’s ¹H-NMR would lack the hydroxy group signal but show isopropoxy methyl groups, distinguishing it from the target .

Biological Activity

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant studies and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20F3NO3
  • Molecular Weight : 367.4 g/mol

The compound features a complex structure that includes a trifluoromethyl group and a methoxyphenyl moiety, which are essential for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : The benzamide core is known to interact with various enzymes, potentially inhibiting their activity. For instance, benzamide derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR), which is crucial in cancer therapy due to its role in DNA synthesis .
  • Antioxidant Activity : Compounds containing hydroxyl groups can exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells .

Anticancer Properties

Several studies have demonstrated the anticancer potential of benzamide derivatives:

  • Inhibition of Cancer Cell Proliferation : Research shows that similar compounds can inhibit the proliferation of various cancer cell lines, including breast cancer and lymphoma cells. For example, benzamide riboside has been found to inhibit cell growth through downregulation of DHFR protein levels .
  • Mechanistic Studies : A study indicated that the inhibition of NADK (nicotinamide adenine dinucleotide kinase) by benzamide derivatives leads to reduced levels of NADP and NADPH, destabilizing DHFR and contributing to decreased tumor growth .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Benzamide derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting bacterial growth.

Case Studies and Research Findings

StudyFindings
Sivaramkumar et al. (2010)Reported significant antitumor effects in patients treated with benzamide derivatives, highlighting long-term survival in some cases .
Choi et al. (1996)Investigated hydrogen bonding interactions in thioacetamide and N,N-disubstituted benzamides, providing insights into their biochemical interactions .
Han et al. (2016)Developed novel benzamide derivatives as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Q & A

Q. Answer :

  • Chiral Auxiliaries : Use (S)- or (R)-configured piperazine derivatives to direct enantioselective coupling .
  • Asymmetric Catalysis : Apply TMSOTf or chiral Brønsted acids to enhance diastereomeric excess (>90% de) .
  • Kinetic Resolution : Leverage differential reaction rates of enantiomers under controlled conditions (e.g., -40°C) .

Advanced: What strategies address low yields in multi-step syntheses of N-alkylated benzamides?

Q. Answer :

  • Intermediate Trapping : Use pivaloyloxymethyl (POM) groups to protect amines during alkylation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for steps like SNAr substitutions .
  • Parallel Optimization : Screen Pd/C or Ni catalysts for hydrogenation efficiency (e.g., 61% yield via General Procedure B vs. 48% via Procedure A) .

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